1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone
Description
1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone is a pyrrolidine-derived compound featuring a dimethoxyphenyl substituent at the 2-position of the pyrrolidine ring and an ethanone group at the 1-position.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[2-(2,6-dimethoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H19NO3/c1-10(16)15-9-5-6-11(15)14-12(17-2)7-4-8-13(14)18-3/h4,7-8,11H,5-6,9H2,1-3H3 |
InChI Key |
KDAPPPWXQQUBTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 2,6-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.
Gene Expression: Modulating gene expression, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds with analogous aromatic, heterocyclic, or ketone functionalities.
Structural and Functional Group Variations
Key Compounds :
1-(2,6-Dichlorophenyl)-2-indolinone (CAS 172371-96-9): Features a dichlorophenyl group and an indolinone scaffold.
1-(2,6-Dimethoxyphenyl)piperazine (CAS 148583-59-9): Substitutes pyrrolidine with a piperazine ring, increasing basicity due to the additional nitrogen atom. This may improve solubility in acidic conditions .
1-(2,6-Dimethoxyphenyl)-2-(methylthio)ethanone (CAS 29643): Replaces the pyrrolidine ring with a methylthio group. The sulfur atom increases lipophilicity and may influence metabolic stability compared to the target compound .
1-(5,6-Dichloropyridin-3-yl)ethanone (CAS 120800-05-7): A pyridine-based analog with dichloro substituents.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups | Lipophilicity (Predicted) |
|---|---|---|---|---|
| 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone | Pyrrolidine | 2,6-Dimethoxyphenyl | Ketone | Moderate |
| 1-(2,6-Dichlorophenyl)-2-indolinone | Indolinone | 2,6-Dichlorophenyl | Lactam | High |
| 1-(2,6-Dimethoxyphenyl)piperazine | Piperazine | 2,6-Dimethoxyphenyl | Secondary amines | Low (polar) |
| 1-(2,6-Dimethoxyphenyl)-2-(methylthio)ethanone | Benzene | 2,6-Dimethoxy, methylthio | Ketone, thioether | High |
| 1-(5,6-Dichloropyridin-3-yl)ethanone | Pyridine | 5,6-Dichloro | Ketone | Moderate |
Biological Activity
1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound's structure features a pyrrolidine ring substituted with a 2,6-dimethoxyphenyl group, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.30 g/mol
- IUPAC Name : 1-[2-(2,6-dimethoxyphenyl)pyrrolidin-1-yl]ethanone
The unique combination of the dimethoxyphenyl group and the pyrrolidine ring is hypothesized to contribute to distinct biological activities compared to structurally similar compounds.
Initial studies suggest that 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone may interact with various biological targets, potentially modulating enzyme activity and receptor signaling pathways. The exact mechanisms remain under investigation, but potential interactions include:
- Inhibition of specific enzymes involved in metabolic pathways.
- Binding to neurotransmitter receptors , influencing neurochemical signaling.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit notable biological activities. Below is a summary of potential activities associated with 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone:
| Activity Type | Description |
|---|---|
| Neuropharmacology | Potential antidepressant and anxiolytic effects based on structural similarities. |
| Antioxidant Activity | May exhibit protective effects against oxidative stress in neural tissues. |
| Antimicrobial Properties | Investigated for efficacy against various microbial strains. |
| Anticancer Potential | Preliminary studies suggest possible cytotoxic effects on cancer cells. |
Neuropharmacological Studies
A study exploring the neuropharmacological properties of pyrrolidine derivatives found that compounds similar to 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone showed significant activity in animal models for depression and anxiety disorders. These findings suggest that further investigation into this compound could yield valuable insights into its therapeutic potential.
Antioxidant Activity
Research has indicated that the antioxidant capacity of compounds with similar structures can protect against neuronal damage. In vitro assays demonstrated that 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone might possess similar protective properties, warranting further exploration in oxidative stress models.
Antimicrobial Efficacy
Preliminary antimicrobial assays have shown that related pyrrolidine compounds exhibit varying degrees of activity against bacterial strains. While specific data on 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone is limited, its structural analogs indicate potential for further research into its antimicrobial properties.
Comparison with Similar Compounds
To understand the unique biological profile of 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Pyrrolidinone | Lacks methoxy substituents | Antidepressant properties |
| 3,4-Methylenedioxyamphetamine | Psychoactive properties | Neuroprotective effects |
| 4-Methylpyridine | Contains a methyl group | Neuroprotective effects |
The presence of the dimethoxy groups in 1-(2-(2,6-Dimethoxyphenyl)pyrrolidin-1-yl)ethanone may enhance its interaction with biological targets compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
